Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-
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Overview
Description
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as 5-Acetyl-2,3-dihydrobenzofuran, is an organic compound with the molecular formula C16H14O2. This compound is characterized by the presence of a benzofuran ring fused with an ethanone group and a phenyl group. It is a white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzofuran and phenylacetyl chloride.
Reaction: The 2,3-dihydrobenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain pure Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2,3-dihydrobenzofuran
- 2,3-Dihydro-5-benzofuranyl methyl Ketone
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
Uniqueness
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an ethanone group and a phenyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
115063-20-2 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2 |
InChI Key |
BCAPOOKCRYTVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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